![molecular formula C15H22O4 B8000157 3-[2-(1,3-Dioxanyl)]-1-(2-ethoxyphenyl)-1-propanol](/img/structure/B8000157.png)
3-[2-(1,3-Dioxanyl)]-1-(2-ethoxyphenyl)-1-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(1,3-Dioxanyl)]-1-(2-ethoxyphenyl)-1-propanol is an organic compound characterized by the presence of a 1,3-dioxane ring and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1,3-Dioxanyl)]-1-(2-ethoxyphenyl)-1-propanol typically involves the formation of the 1,3-dioxane ring through the reaction of carbonyl compounds with ethyl orthoformate and 1,3-propanediol in the presence of a catalytic amount of NBS (N-Bromosuccinimide) . This reaction is known for its tolerance to acid-sensitive groups, making it a versatile method for synthesizing 1,3-dioxane derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[2-(1,3-Dioxanyl)]-1-(2-ethoxyphenyl)-1-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ethoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction. Substitution reactions may involve reagents such as halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
3-[2-(1,3-Dioxanyl)]-1-(2-ethoxyphenyl)-1-propanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a protective group for carbonyl compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and other materials with specific functional properties.
Mechanism of Action
The mechanism of action of 3-[2-(1,3-Dioxanyl)]-1-(2-ethoxyphenyl)-1-propanol involves its interaction with molecular targets such as enzymes or receptors. The 1,3-dioxane ring and ethoxyphenyl group can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: A similar compound with a six-membered ring containing two oxygen atoms.
1,3-Dioxolane: Another related compound with a five-membered ring containing two oxygen atoms.
Uniqueness
3-[2-(1,3-Dioxanyl)]-1-(2-ethoxyphenyl)-1-propanol is unique due to the presence of both the 1,3-dioxane ring and the ethoxyphenyl group, which confer distinct chemical and physical properties compared to other similar compounds.
Properties
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-(2-ethoxyphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-2-17-14-7-4-3-6-12(14)13(16)8-9-15-18-10-5-11-19-15/h3-4,6-7,13,15-16H,2,5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWFDWUPSAYNTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(CCC2OCCCO2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
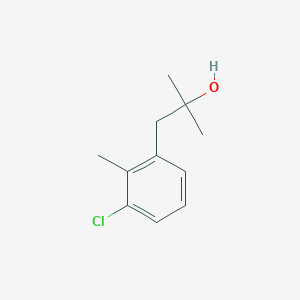
![O1-[2-(3,5-Dichlorophenyl)ethyl] O2-ethyl oxalate](/img/structure/B8000089.png)
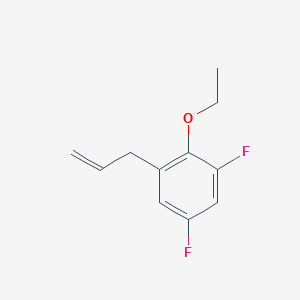

![3-Chloro-4-[2-(1,3-dioxan-2-yl)ethoxy]benzotrifluoride](/img/structure/B8000120.png)
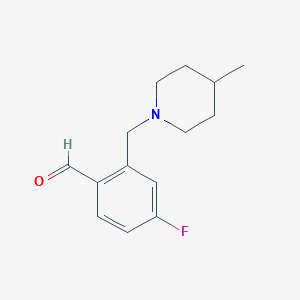
![2-[(Cyclopropanemethoxy)methyl]-4-fluorobenzaldehyde](/img/structure/B8000143.png)
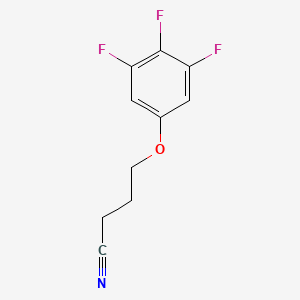
![2-[(Cyclohexanemethoxy)methyl]thiophenol](/img/structure/B8000152.png)
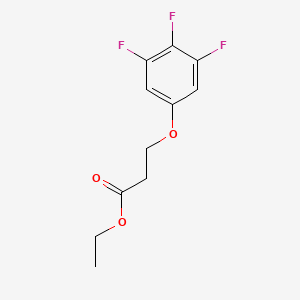

![1-[3-Fluoro-4-(trifluoromethoxy)phenyl]-1-butanol](/img/structure/B8000177.png)
![4-[(n-Propyloxy)methyl]thiophenol](/img/structure/B8000183.png)
![3-[2-(1,3-Dioxanyl)]-1-(3,4,5-trimethoxyphenyl)-1-propanol](/img/structure/B8000189.png)
